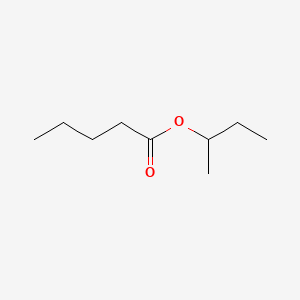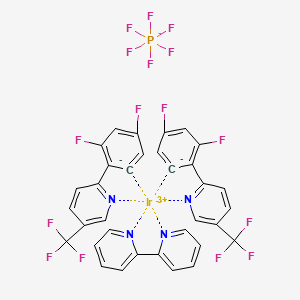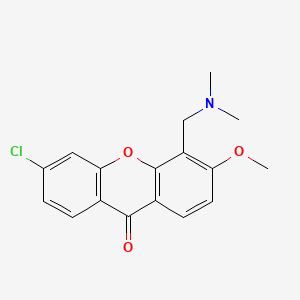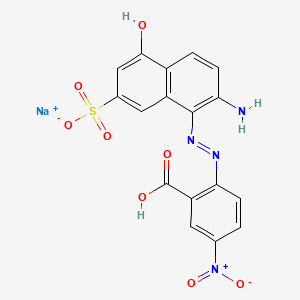
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt is a complex organic compound. It is often used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate group, which makes it highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl, nitro, and sulfonate groups under controlled pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated aromatics, sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Enzyme Inhibition Studies: Acts as an inhibitor in certain biochemical assays.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties.
Diagnostic Agents: Used in diagnostic tests and imaging.
Industry
Textile Industry: Applied in dyeing processes.
Food Industry: Used as a colorant in some food products.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Interacts with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar structures but different functional groups.
Azo Compounds: Other azo compounds with varying substituents.
Uniqueness
Solubility: The presence of the sulfonate group enhances water solubility.
Reactivity: The combination of nitro, hydroxyl, and amino groups provides unique reactivity patterns.
This outline provides a comprehensive overview of the compound and its various aspects
Eigenschaften
CAS-Nummer |
67815-66-1 |
|---|---|
Molekularformel |
C17H11N4NaO8S |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
sodium;7-amino-8-[(2-carboxy-4-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.Na/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HXNKYOMYRHLTNN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
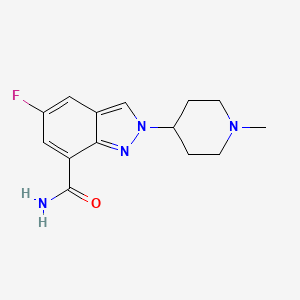
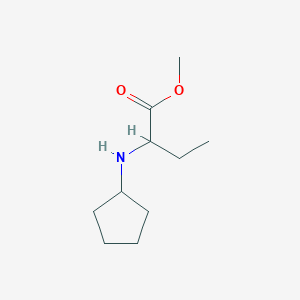
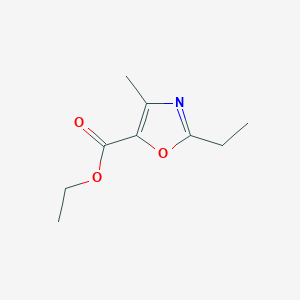
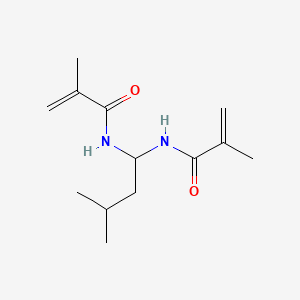

![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)


